
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Esters, in general, can be synthesized through a process known as esterification1. This typically involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid1. Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols1.Molecular Structure Analysis
The molecular structure of esters typically consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In the case of fatty acid ethyl esters, the structure would include a long hydrocarbon chain attached to the carbonyl carbon2.Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the breakdown of the ester in the presence of water or a base, resulting in the formation of an alcohol and a carboxylic acid3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For fatty acid ethyl esters, these properties can include a specific molecular weight, boiling point, melting point, and specific rotations56.Safety And Hazards
As with any chemical compound, safety and hazards are important considerations. For example, ethyl acetate, a common ester, is highly flammable and can cause serious eye irritation7. Always refer to the Safety Data Sheet (SDS) for specific safety and hazard information.
Direcciones Futuras
The future directions for research into esters and specifically fatty acid ethyl esters are vast. These compounds have potential applications in various fields, including food science, pharmaceuticals, and biofuels. Further research is needed to fully understand their properties and potential uses8.
Please note that this information is based on general knowledge about esters and may not directly apply to “(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester”. For specific information about this compound, please refer to relevant scientific literature or consult with a subject matter expert.
Propiedades
Número CAS |
1187888-75-0 |
|---|---|
Nombre del producto |
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester |
Fórmula molecular |
C22H40O2 |
Peso molecular |
336.56 |
Nombre IUPAC |
ethyl (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17- |
Clave InChI |
GJSICTABQZFJSN-YGWYKEQZSA-N |
SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)OCC |
Sinónimos |
(5Z,11Z)-5,11-Eicosadienoic Acid Ethyl Ester; (5Z,11Z)-Eicosadienoic Acid Ethyl Ester; Keteleeronic Acid Ethyl Ester; all-cis-5,11-Eicosadienoic Acid Ethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



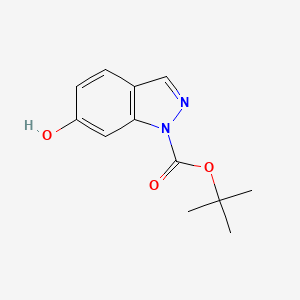
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)
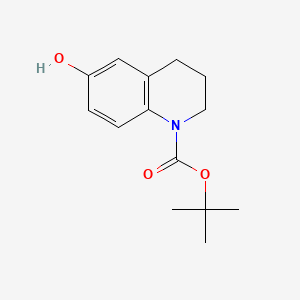
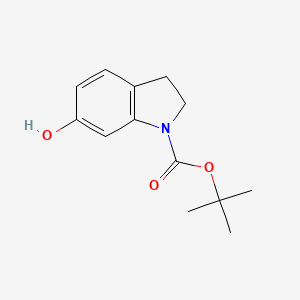

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
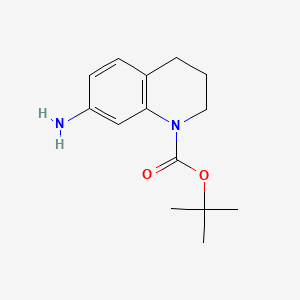
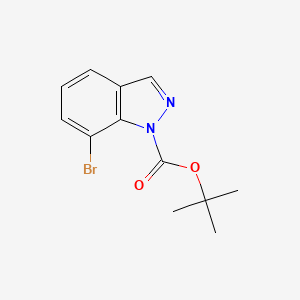
![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)
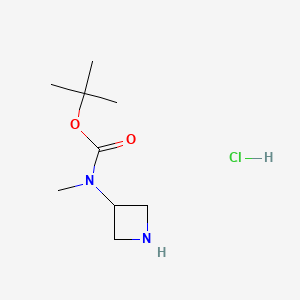
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

